4,5-Dioxopentanoate

説明

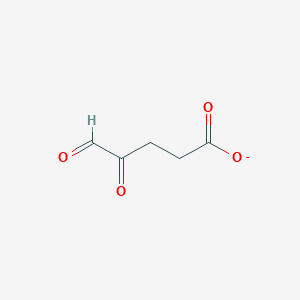

Structure

3D Structure

特性

分子式 |

C5H5O4- |

|---|---|

分子量 |

129.09 g/mol |

IUPAC名 |

4,5-dioxopentanoate |

InChI |

InChI=1S/C5H6O4/c6-3-4(7)1-2-5(8)9/h3H,1-2H2,(H,8,9)/p-1 |

InChIキー |

YHUFRVYVNKGICT-UHFFFAOYSA-M |

正規SMILES |

C(CC(=O)[O-])C(=O)C=O |

製品の起源 |

United States |

Biochemical Pathways and Metabolic Roles of 4,5 Dioxopentanoate

Non-Phosphorylative Metabolism of Pentose (B10789219) Sugars

In contrast to the more common pentose phosphate (B84403) pathway, some prokaryotes utilize oxidative, non-phosphorylative pathways to catabolize pentoses like D-xylose and L-arabinose. wikipedia.orgresearchgate.net These routes, such as the Weimberg pathway, are characterized by the direct oxidation of the sugar, followed by a series of enzymatic reactions that yield α-ketoglutarate (2-oxoglutarate), a key intermediate in the TCA cycle. mdpi.commdpi.com 4,5-Dioxopentanoate is a critical, common intermediate in these metabolic sequences. frontiersin.orguef.fi

The Weimberg pathway, first described in Pseudomonas fragi, is an oxidative pathway for D-xylose metabolism found in several bacteria, including Caulobacter crescentus. mdpi.commdpi.com This pathway converts D-xylose to α-ketoglutarate through five enzymatic steps without any carbon loss. researchgate.netmdpi.com

Following the initial oxidation of D-xylose and subsequent dehydration steps that produce 2-keto-3-deoxy-D-xylonate (d-KDX), a specific dehydratase acts on this intermediate. microbiologyresearch.orgnih.gov The enzyme 2-keto-3-deoxy-D-xylonate dehydratase (KdxD) catalyzes the dehydration of d-KDX, resulting in the formation of this compound. google.comfrontiersin.orgnih.govnih.gov This reaction is a crucial step that links the initial sugar acid intermediate to the final stages of the pathway. microbiologyresearch.org

The final step in the Weimberg pathway is the oxidation of this compound. mdpi.comasm.org This reaction is catalyzed by the enzyme 2,5-dioxopentanoate (B1259413) dehydrogenase (DPDH), also referred to as α-ketoglutarate semialdehyde dehydrogenase (KGSADH). google.commicrobiologyresearch.orgnih.gov This enzyme facilitates the conversion of this compound into 2-oxoglutarate (α-ketoglutarate), which can then directly enter the TCA cycle. asm.orgnih.gov This step often utilizes NAD+ as a cofactor, yielding NADH. mdpi.com

Table 1: Key Enzymatic Reactions in the Weimberg Pathway Involving this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Formation | 2-keto-3-deoxy-D-xylonate | 2-keto-3-deoxy-D-xylonate dehydratase (KdxD) | This compound |

| Oxidation | This compound | 2,5-dioxopentanoate dehydrogenase (DPDH) / α-ketoglutarate semialdehyde dehydrogenase (KGSADH) | 2-Oxoglutarate |

Similar to D-xylose, L-arabinose can be metabolized through a non-phosphorylative oxidative pathway in several bacterial species, including Azospirillum brasilense and Pseudomonas strains. nih.govasm.orgresearchgate.net This pathway mirrors the Weimberg pathway for D-xylose, also culminating in the production of 2-oxoglutarate via the intermediate this compound. frontiersin.orgnih.govresearchgate.net

In the L-arabinose catabolic pathway, the sugar is first converted through a series of reactions to L-arabonate and then to 2-keto-3-deoxy-L-arabonate. frontiersin.orgnih.gov This intermediate is the substrate for the enzyme 2-keto-3-deoxy-L-arabonate dehydratase (also known as 2-dehydro-3-deoxy-L-arabinonate dehydratase, KdaD). google.comnih.govenzyme-database.orguniprot.org This enzyme catalyzes the removal of a water molecule from 2-keto-3-deoxy-L-arabonate to yield this compound. nih.govenzyme-database.org

The this compound formed from L-arabinose catabolism follows the same final conversion step as seen in the D-xylose pathway. frontiersin.orgnih.gov The enzyme α-ketoglutarate semialdehyde dehydrogenase catalyzes the oxidation of this compound to 2-oxoglutarate, integrating the carbon from L-arabinose into the central metabolism of the cell. nih.govresearchgate.net

Table 2: Key Enzymatic Reactions in L-Arabinose Catabolism Involving this compound

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| Formation | 2-keto-3-deoxy-L-arabonate | 2-keto-3-deoxy-L-arabonate dehydratase (KdaD) | This compound |

| Oxidation | This compound | α-ketoglutarate semialdehyde dehydrogenase (KGSADH) | 2-Oxoglutarate |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2,5-dioxopentanoate |

| 2-keto-3-deoxy-D-xylonate |

| 2-keto-3-deoxy-L-arabonate |

| 2-Oxoglutarate |

| This compound |

| α-ketoglutarate |

| α-ketoglutarate semialdehyde |

| D-xylose |

| L-arabonate |

| L-arabinose |

| NADH |

D-Galacturonate Oxidative Pathway

The D-Galacturonate oxidative pathway is a metabolic route present in some microorganisms for the catabolism of D-galacturonate, a primary component of pectin (B1162225) found in plant biomass. researchgate.net This nonphosphorylative pathway converts D-galacturonate into intermediates of the tricarboxylic acid (TCA) cycle, providing a direct link to central carbon metabolism. nsf.govfrontiersin.org In this pathway, D-galacturonate is first oxidized to D-galactarolactone, which is then hydrolyzed to form D-galactarate. nih.govresearchgate.net Subsequent enzymatic reactions lead to the formation of this compound. nih.gov

Generation of this compound from 5-Keto-4-deoxy-D-glucarate

The formation of this compound (also known as 2,5-dioxopentanoate or α-ketoglutarate semialdehyde) is a critical step in the oxidative degradation of D-galacturonate. frontiersin.orgresearchgate.net Following the conversion of D-galactarate by D-galactarate dehydratase (GD), the resulting intermediate is 5-keto-4-deoxy-D-glucarate. nih.govgoogle.com

This intermediate is then acted upon by the enzyme 5-dehydro-4-deoxyglucarate dehydratase (KdgD), also referred to as 5-keto-4-deoxy-glucarate dehydratase. ebi.ac.ukwikipedia.orgebi.ac.uk This enzyme catalyzes the dehydration and decarboxylation of 5-dehydro-4-deoxy-D-glucarate, yielding this compound, water, and carbon dioxide. wikipedia.orgebi.ac.uk In some bacteria, such as Bacillus subtilis and Pseudomonas species, this enzyme has been identified as a key component of the D-glucarate and D-galactarate utilization operon. frontiersin.orgebi.ac.uk The enzyme YcbC from B. subtilis has been confirmed to catalyze this dehydration step. frontiersin.org

Table 1: Enzymatic Conversion to and from this compound in the D-Galacturonate Pathway

| Precursor/Product | Enzyme | Enzyme Commission (EC) Number | Reaction | Organism Example |

|---|---|---|---|---|

| 5-Keto-4-deoxy-D-glucarate | 5-dehydro-4-deoxyglucarate dehydratase (KdgD) | 4.2.1.41 | 5-dehydro-4-deoxy-D-glucarate → 2,5-dioxopentanoate + H₂O + CO₂ wikipedia.org | Pseudomonas sp., Bacillus subtilis frontiersin.orgebi.ac.uk |

| This compound | 2-Ketoglutarate semialdehyde dehydrogenase (KGSADH) | 1.2.1.26 | 2,5-dioxopentanoate + NAD(P)⁺ + H₂O → 2-oxoglutarate + NAD(P)H + 2 H⁺ genome.jpuniprot.org | Haloferax volcanii, Bacillus subtilis uniprot.orguniprot.org |

Linkage to 2-Ketoglutarate Semialdehyde Dehydrogenase Activity

Once generated, this compound serves as the substrate for alpha-ketoglutarate (B1197944) semialdehyde dehydrogenase (KGSADH), also known as 2,5-dioxovalerate dehydrogenase. uniprot.orguniprot.org This enzyme catalyzes the NAD(P)⁺-dependent oxidation of this compound to 2-oxoglutarate (alpha-ketoglutarate). genome.jpuniprot.org The reaction consumes a molecule of water and produces NADPH or NADH. genome.jpuniprot.org This step is pivotal as it directly connects the D-galacturonate oxidative pathway to the TCA cycle, a central hub of cellular metabolism. nsf.govresearchgate.net The production of 2-oxoglutarate allows the carbon skeleton derived from D-galacturonate to be utilized for energy production or various biosynthetic processes. nsf.gov This nonphosphorylative shortcut to the TCA cycle is considered more energy-efficient than conventional glycolytic pathways. nsf.gov

Role in the C5 Pathway for Tetrapyrrole Biosynthesis

While this compound itself is not a direct participant, its aminated derivative, (S)-4-amino-5-oxopentanoate, is a crucial intermediate in the C5 pathway for tetrapyrrole biosynthesis. qmul.ac.ukebi.ac.uk This pathway is essential in most bacteria, archaea, and plants for the synthesis of vital molecules like heme, chlorophyll (B73375), and vitamin B12. ebi.ac.ukresearchgate.net The pathway begins with L-glutamate and proceeds through several steps to produce the universal tetrapyrrole precursor, 5-aminolevulinate (ALA). researchgate.net (S)-4-amino-5-oxopentanoate is also known as L-glutamate 1-semialdehyde. qmul.ac.uk

(S)-4-amino-5-oxopentanoate as a Substrate for Glutamate-1-semialdehyde (B1620169) Aminotransferase (EC 5.4.3.8)

The final step in the synthesis of ALA via the C5 pathway is catalyzed by the enzyme glutamate-1-semialdehyde 2,1-aminomutase (EC 5.4.3.8). qmul.ac.ukwikipedia.org This enzyme uses (S)-4-amino-5-oxopentanoate as its substrate. expasy.orgebi.ac.uk The systematic name for this enzyme is (S)-4-amino-5-oxopentanoate 4,5-aminomutase, highlighting its specific substrate. qmul.ac.ukwikipedia.org It is also commonly referred to as glutamate-1-semialdehyde aminotransferase. wikipedia.org The enzyme facilitates an intramolecular transfer of an amino group, converting (S)-4-amino-5-oxopentanoate into 5-aminolevulinate. wikipedia.orgexpasy.org

Table 2: Profile of Glutamate-1-semialdehyde Aminotransferase

| Attribute | Description |

|---|---|

| EC Number | 5.4.3.8 wikipedia.org |

| Systematic Name | (S)-4-amino-5-oxopentanoate 4,5-aminomutase qmul.ac.uk |

| Substrate | (S)-4-amino-5-oxopentanoate (L-glutamate 1-semialdehyde) qmul.ac.ukexpasy.org |

| Product | 5-aminolevulinate wikipedia.orggenome.jp |

| Cofactor | Pyridoxal (B1214274) phosphate (PLP) qmul.ac.ukwikipedia.org |

| Metabolic Pathway | Porphyrin and chlorophyll biosynthesis (C5 Pathway) wikipedia.orgnig.ac.jp |

Enzymatic Transamination Mechanisms

The reaction catalyzed by glutamate-1-semialdehyde aminotransferase is a pyridoxal phosphate (PLP)-dependent intramolecular transamination. ebi.ac.ukwikipedia.org It belongs to the family of isomerases, specifically intramolecular transferases that move amino groups. wikipedia.org The mechanism involves the PLP cofactor, which is bound to a lysine (B10760008) residue in the enzyme's active site, mediating the transfer of the amino group from the C4 position to the C5 position of the pentanoate backbone. mdpi.com This aminomutase activity transforms the substrate (S)-4-amino-5-oxopentanoate into the product 5-aminolevulinate, which is a key building block for all tetrapyrroles. rhea-db.orgresearchgate.net

Intermediary Metabolism and Central Carbon Metabolism Integration

This compound is a significant molecule that bridges peripheral catabolic pathways with the central carbon metabolism. Its primary point of integration occurs through its conversion to 2-oxoglutarate. nsf.govgoogle.com As detailed previously, the enzyme 2-ketoglutarate semialdehyde dehydrogenase oxidizes this compound directly into 2-oxoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. frontiersin.orggoogle.com

This conversion provides a direct anaplerotic route to replenish TCA cycle intermediates. The nonphosphorylative pathways that generate this compound, such as those for D-xylose, L-arabinose, and D-galacturonate, represent an efficient metabolic strategy for utilizing various biomass-derived sugars. nsf.govfrontiersin.org By funneling these diverse carbon sources into the TCA cycle via this compound and 2-oxoglutarate, microorganisms can efficiently generate energy and biosynthetic precursors. nsf.govasm.org This metabolic link is a target for metabolic engineering efforts aimed at producing valuable chemicals, such as 1,4-butanediol (B3395766) or glutamate (B1630785), from renewable lignocellulosic feedstocks. frontiersin.orgnih.gov

Connection to the Tricarboxylic Acid (TCA) Cycle

This compound, also referred to as 2,5-dioxopentanoate, serves as a key metabolic junction, linking alternative carbohydrate catabolism pathways directly to the Tricarboxylic Acid (TCA) cycle. This connection is primarily established through its conversion to α-ketoglutarate (2-oxoglutarate), a central intermediate of the TCA cycle. google.comnih.gov

In several microorganisms, nonphosphorylative pathways for the metabolism of sugars like D-xylose, L-arabinose, and D-galacturonate converge on the formation of this compound. google.comfrontiersin.org This intermediate is then oxidized in a subsequent step to yield α-ketoglutarate. google.comresearchgate.net The enzyme responsible for this critical conversion is 2-ketoglutarate semialdehyde dehydrogenase (KGSADH). google.comresearchgate.net This metabolic route bypasses the upper stages of glycolysis and the pentose phosphate pathway, providing a more direct channel for carbon from certain pentose sugars to enter the central energy-generating cycle. nih.gov

The engineering of these nonphosphorylative pathways in recombinant cells is a subject of significant research, as it offers a potentially more efficient method for producing chemicals derived from the TCA cycle. google.comnih.gov By channeling carbon through this compound, it is possible to modify cellular metabolism to enhance the biosynthesis of valuable compounds. google.com

The table below summarizes the enzymatic steps from various sugars leading to this compound, which is then converted to the TCA cycle intermediate.

| Starting Substrate | Key Enzymes | Final Product of Pathway | Link to TCA Cycle |

|---|---|---|---|

| D-Xylose | D-xylonate dehydratase (XD), 2-keto-3-deoxy-D-xylonate dehydratase (KdxD) | This compound | Oxidized to α-ketoglutarate by 2-ketoglutarate semialdehyde dehydrogenase (KGSADH) |

| L-Arabinose | L-arabinose dehydrogenase (ADH), L-arabinolactonase (AL), L-arabonate dehydratase (AD), 2-keto-3-deoxy-L-arabonate dehydratase (KdaD) | This compound | |

| D-Galacturonate | Uronate dehydrogenase (UDH), D-galactarate dehydratase (GD), 5-keto-4-deoxy-D-glucarate dehydratase (KdgD) | This compound |

Metabolic Flux Analysis in Microbial Systems

Metabolic flux analysis is a powerful tool used to quantify the rate of metabolite flow through various biochemical pathways within a cell. In microbial systems engineered for chemical production, this analysis is crucial for understanding metabolic bottlenecks and identifying targets for optimization. While studies focusing exclusively on the flux of this compound are specific, its role as an intermediate in engineered pathways makes it a key node for such analyses. nih.govworldscientific.com

For instance, in the biotechnological production of 1,4-butanediol (BDO) from sugars like D-xylose or L-arabinose, this compound is a critical precursor. frontiersin.orgbiorxiv.org The metabolic flux must be directed efficiently towards this compound and then onward to BDO via a 2-ketoacid decarboxylase and an alcohol dehydrogenase. frontiersin.orgbiorxiv.org Computational techniques like flux-sum analysis can identify key metabolites whose turnover rates significantly impact the production of a target chemical. nih.gov By analyzing the flux distribution, researchers can devise strategies, such as gene knockouts or overexpression, to divert carbon away from competing pathways (e.g., the TCA cycle or other biosynthetic routes) and maximize the flux through the this compound-dependent production pathway. nih.gov This ensures that the metabolic network is rewired to "force" the overproduction of the desired compound. nih.gov

Related Metabolic Intermediates and Pathways

Alpha-Ketoglutaramate (5-amino-2,5-dioxopentanoate) in Glutamine Metabolism

Alpha-ketoglutaramate (KGM), which has the systematic IUPAC name 5-amino-2,5-dioxopentanoate, is a crucial, though often overlooked, intermediate in nitrogen and amino acid metabolism. mdpi.comnih.govresearchgate.net It is the central metabolite in the glutaminase (B10826351) II pathway, an alternative route for converting L-glutamine to the TCA cycle intermediate α-ketoglutarate. nih.govpublish.csiro.au This pathway is widely distributed in nature, found in mammals, plants, and numerous bacteria. researchgate.net

The glutaminase II pathway involves two primary enzymatic steps:

Transamination: L-glutamine is converted to α-ketoglutaramate by a glutamine transaminase (e.g., KYAT1 or KYAT3 in mammals). publish.csiro.auresearchgate.net

Hydrolysis: The amide group of α-ketoglutaramate is hydrolyzed by the enzyme ω-amidase, yielding α-ketoglutarate and ammonia. nih.govpublish.csiro.au

This pathway provides a direct link between the metabolism of glutamine, the most abundant amino acid in the human body, and central carbon metabolism. mdpi.com The functional importance of this pathway is highlighted in various physiological and pathological states, and its intermediates are key for maintaining cellular homeostasis. publish.csiro.au

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Glutamine + α-keto acid | Glutamine Transaminase | Alpha-Ketoglutaramate + L-amino acid |

| 2 | Alpha-Ketoglutaramate + H₂O | ω-Amidase | α-Ketoglutarate + Ammonia |

Metabolic Remodeling during Biofilm Development in Microorganisms

The transition from a planktonic (free-swimming) state to a biofilm is a complex developmental process in microorganisms that involves significant changes in gene expression and physiology. A critical aspect of this transition is a widespread and dynamic metabolic remodeling to support the sessile, community-based lifestyle. asm.orgasm.orgplos.org This reprogramming affects central carbon metabolism, biosynthetic pathways, and fermentation processes. asm.org

Studies combining metabolomics, transcriptomics, and proteomics have revealed that during biofilm formation, bacteria strategically alter their metabolic networks. asm.orgasm.org For example, in Bacillus subtilis, early biofilm development is characterized by an increased activity of the TCA cycle to meet higher energy demands. asm.orgasm.org

Notably, research on the pathogen Burkholderia cenocepacia has identified the synthesis of 2,5-dioxopentanoate as a potential target for metabolic remodeling during biofilm development. nih.govkcl.ac.uknih.gov In this organism, pathways such as arginine, proline, ascorbate, and aldarate metabolism are connected to the TCA cycle through the synthesis of 2,5-dioxopentanoate. nih.gov The alteration of fluxes through these pathways during biofilm formation suggests that 2,5-dioxopentanoate metabolism plays a role in adapting to the specific microenvironment and physiological demands of the biofilm state. nih.govnih.gov This highlights 2,5-dioxopentanoate as a key node in the metabolic adjustments required for bacterial community development. nih.gov

Enzymology of 4,5 Dioxopentanoate Transformations

Characterization of Key Enzymes Involved in 4,5-Dioxopentanoate Metabolism

The transformation of this compound is a critical juncture in several non-phosphorylative metabolic pathways. A number of enzymes have been identified and characterized that play pivotal roles in its metabolism, converting it into key intermediates of the citric acid cycle or other biosynthetic precursors.

2,5-Dioxopentanoate (B1259413) dehydrogenase (DPDH), also referred to as α-ketoglutarate semialdehyde dehydrogenase, is a key enzyme that catalyzes the oxidation of 2,5-dioxopentanoate to α-ketoglutarate, a central intermediate in the TCA cycle. researchgate.net This reaction is a crucial step in the Weimberg pathway, a non-phosphorylative route for the catabolism of pentoses like D-xylose and L-arabinose. researchgate.netnsf.gov In Caulobacter crescentus, the Weimberg pathway involves the conversion of D-xylose through a series of enzymatic steps, culminating in the DPDH-catalyzed oxidation of 2,5-dioxopentanoate. researchgate.net Similarly, in the archaeon Saccharolobus solfataricus, a 2,5-dioxopentanoate dehydrogenase (DopDH) is involved in the degradation of D-arabinose and D-xylose. uniprot.org This enzyme facilitates the fifth reaction in this pentose (B10789219) utilization pathway, converting 2,5-dioxopentanoate to 2-oxoglutarate. uniprot.org The enzyme from S. solfataricus also exhibits activity towards other aldehydes like glycolaldehyde (B1209225) and DL-glyceraldehyde. uniprot.org

2-Ketoglutarate semialdehyde dehydrogenase (KGSADH) is an oxidoreductase that catalyzes the NAD(P)+-dependent oxidation of 2,5-dioxopentanoate (α-ketoglutarate semialdehyde) to 2-oxoglutarate (α-ketoglutarate). rhea-db.org This enzyme is integral to various metabolic pathways, including the degradation of pentoses and uronic acids. nsf.gov For instance, in the nonphosphorylative metabolism of L-arabinose, 2,5-dioxopentanoate is the final intermediate that is acted upon by KGSADH to produce 2-oxoglutarate. nsf.gov The enzyme from Azospirillum brasilense shows a preference for NAD+ over NADP+ as a cosubstrate and has a broad substrate specificity, with the highest activity towards α-ketoglutarate semialdehyde and succinic semialdehyde. tandfonline.com The crystal structure of KGSADH from A. brasilense has been determined, providing insights into its substrate binding and catalytic mechanism. tandfonline.com

4-Deoxy-5-oxoglucarate hydrolase (KdgD), also known as 5-keto-4-deoxy-D-glucarate dehydratase, is an enzyme involved in the oxidative pathway of D-galacturonate metabolism. nsf.govresearchgate.net It catalyzes the conversion of 5-keto-4-deoxy-D-glucarate into 2,5-dioxopentanoate. nsf.gov This reaction is a key step linking the degradation of pectin-derived sugars to the central metabolism via 2,5-dioxopentanoate. The enzyme from Pseudomonas acidovorans has been purified and shown to catalyze the simultaneous dehydration and decarboxylation of its substrate without the need for added cofactors. researchgate.net Its mechanism is proposed to involve the formation of a Schiff base with a lysine (B10760008) residue in the active site. researchgate.net Studies on the subunit structure of the enzyme from P. acidovorans suggest it consists of four polypeptide chains. researchgate.net

2-Keto-3-deoxy-L-arabonate dehydratase (KdaD) is a lyase that catalyzes the dehydration of 2-dehydro-3-deoxy-L-arabinonate to form 2,5-dioxopentanoate and water. This enzyme is a key component of the L-arabinose degradation pathway in some microorganisms. nsf.govresearchgate.net In the archaeon Sulfolobus solfataricus, KdaD is the third enzyme in a pathway that converts D-arabinose to 2-oxoglutarate. researchgate.net The crystal structure of KdaD from S. solfataricus reveals a tetrameric structure with a catalytic domain belonging to the fumarylacetoacetate hydrolase (FAH) superfamily. researchgate.net The proposed catalytic mechanism involves a divalent metal ion, such as Mg2+, which coordinates the substrate and facilitates the base-catalyzed dehydration. researchgate.net

Glutamate-1-semialdehyde (B1620169) (GSA) aminotransferase is an isomerase that catalyzes the conversion of (S)-4-amino-5-oxopentanoate (glutamate-1-semialdehyde) to 5-aminolevulinate. iucr.org This reaction is a critical step in the biosynthesis of tetrapyrroles, such as heme and chlorophyll (B73375), in plants, algae, and many bacteria. iucr.org The enzyme is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) or pyridoxamine (B1203002) 5'-phosphate (PMP). iucr.org While its primary substrate is glutamate-1-semialdehyde, the structural similarity to this compound and its involvement in related metabolic networks are noteworthy. The catalytic mechanism follows a ping-pong Bi-Bi model, with 4,5-diaminovalerate being a likely intermediate. nih.govresearchgate.net The crystal structure of GSA aminotransferase from Arabidopsis thaliana has been resolved, revealing structural details that support a negative-cooperativity mechanism between its monomers. iucr.org

Enzyme Kinetic Studies and Catalytic Efficiency

Table 1: Kinetic Parameters of 2-Ketoglutarate Semialdehyde Dehydrogenase (KGSADH)

| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Cofactor |

|---|---|---|---|---|---|

| Caulobacter crescentus | α-ketoglutarate semialdehyde | 0.02 | 41 | 2050 | NAD⁺ |

| Sulfolobus tokodaii | Succinate semialdehyde | 0.003 | 30.0 | 10000 | NAD⁺/NADP⁺ |

| Pseudomonas putida G7 | 2-hydroxymuconate semialdehyde | 0.0013 | 0.9 | 692.3 | NAD⁺ |

Data sourced from multiple studies. tandfonline.comnih.gov

Table 2: Kinetic Parameters of 4-Deoxy-5-oxoglucarate Hydrolase (KdgD)

| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Acinetobacter baylyi ADP1 | 5-keto-4-deoxy-D-glucarate | 1.0 | 4.5 | 4.5 |

| Comamonas testosteroni KF-1 | 5-keto-4-deoxy-D-glucarate | 1.1 | 3.1 | 2.8 |

| Polaromonas naphthalenivorans CJ2 | 5-keto-4-deoxy-D-glucarate | 1.1 | 1.7 | 1.5 |

Data sourced from a comparative study of KdgD enzymes. researchgate.net

Table 3: Kinetic Parameters of 2-Keto-3-deoxy-L-arabonate Dehydratase (KdaD)

| Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Cupriavidus necator | L-KDP | - | - | - |

| Pseudomonas putida | D-KDP | - | - | - |

| Azospirillum brasilense | 2-keto-3-deoxy-L-arabonate | 9.7 | 0.23 | 0.024 |

Kinetic data for C. necator and P. putida indicate high activity but specific values were not provided in the source. nih.gov Data for A. brasilense is from a study on the L-arabinose pathway. nsf.gov

Table 4: Kinetic Parameters of Glutamate-1-semialdehyde Aminotransferase (GSA Aminotransferase)

| Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |

|---|---|---|---|---|

| Synechococcus | Glutamate-1-semialdehyde | 1.2 | 4.3 | 3.58 |

| Synechococcus (mutant) | Glutamate-1-semialdehyde | - | - | ~1.2 |

| Hordeum vulgare (Barley) | d,l-Glutamate-1-semialdehyde | 25 | 0.11 | 0.0044 |

Data reflects values for the wild-type and a gabaculine-resistant mutant of Synechococcus, and the enzyme from barley. nih.govresearchgate.net

Determination of Michaelis-Menten Parameters (K_m, k_cat)

The efficiency of an enzyme in catalyzing a reaction is often described by its Michaelis-Menten parameters. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for its substrate. The turnover number (k_cat) signifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Key enzymes involved in the transformation of this compound (often referred to as (S)-4-hydroxy-2-oxopentanoate in its aldol (B89426) cleavage reaction) include 4-hydroxy-2-oxovalerate aldolase (B8822740) and 2,5-dioxopentanoate dehydrogenase.

The 4-hydroxy-2-oxovalerate aldolase from Thermus thermophilus exhibits a K_m of 206 μM for 4-hydroxy-2-oxopentanoate (B1241807) in the presence of NADH. uniprot.org When this aldolase forms a complex with the dehydrogenase TTHB247, the K_m for 4-hydroxy-2-oxopentanoate decreases to 41 μM in the presence of NADH and is 123 μM in its absence, suggesting an increased affinity within the complex. uniprot.org The k_cat for the aldolase from Mycobacterium tuberculosis with 4-hydroxy-2-oxopentanoate as a substrate is 0.41 sec⁻¹. uniprot.org

2,5-dioxopentanoate dehydrogenase from Sulfolobus solfataricus utilizes NADP+ as a cofactor and has been characterized using pentanedial as an analog for 2,5-dioxopentanoate. nih.gov The recombinant enzyme from Sulfolobus acidocaldarius showed a K_m of 0.14 mM for pentanedial and a V_max of 50 U/mg. harvard.edu The specific activity with 2,5-dioxopentanoate itself was determined to be 1.5 U/mg. harvard.edu Another isozyme from Azospirillum brasilense, which prefers NAD+, has a K_m of 11 μM for alpha-ketoglutaric semialdehyde, a related substrate. uniprot.org

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Conditions |

|---|---|---|---|---|---|

| 4-Hydroxy-2-oxovalerate aldolase | Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 206 | N/A | pH 8.0, 25°C, with NADH |

| 4-Hydroxy-2-oxovalerate aldolase (in complex with dehydrogenase) | Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 41 | N/A | pH 8.0, 25°C, with NADH |

| 4-Hydroxy-2-oxovalerate aldolase (in complex with dehydrogenase) | Thermus thermophilus | 4-Hydroxy-2-oxopentanoate | 123 | N/A | pH 8.0, 25°C, without NADH |

| 4-Hydroxy-2-oxohexanoate aldolase (HsaF) | Mycobacterium tuberculosis | 4-Hydroxy-2-oxopentanoate | N/A | 0.41 | N/A |

| 2,5-Dioxopentanoate dehydrogenase | Sulfolobus acidocaldarius | Pentanedial (analog) | 140 | N/A (V_max = 50 U/mg) | pH 7.0, 70°C |

| Alpha-ketoglutaric semialdehyde dehydrogenase | Azospirillum brasilense | alpha-Ketoglutaric semialdehyde | 11 | N/A | pH 7.2, 25°C, with NAD+ |

Substrate Specificity and Promiscuity of Related Enzymes

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions with multiple, often structurally related, substrates. This property is significant in metabolic evolution and can be exploited in biocatalysis.

4-hydroxy-2-oxovalerate aldolase (BphI) from Burkholderia xenovorans demonstrates notable substrate promiscuity. While its primary substrate is (S)-4-hydroxy-2-oxopentanoate, it can also efficiently cleave (S)-4-hydroxy-2-oxohexanoate. uniprot.orgplos.org Furthermore, it shows activity towards 4-hydroxy-2-oxoheptanoate, although with a 10-fold lower catalytic efficiency. uniprot.org The enzyme from Thermus thermophilus also displays similar catalytic efficiency for both 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate. uniprot.org This broad substrate acceptance allows the enzyme to participate in the degradation of various aromatic compounds that lead to these intermediates. plos.org

2,5-dioxopentanoate dehydrogenase also exhibits broad substrate specificity. The enzyme from Saccharolobus solfataricus shows activity towards glycolaldehyde and DL-glyceraldehyde in addition to 2,5-dioxopentanoate. nih.govuniprot.org The alpha-ketoglutaric semialdehyde dehydrogenase from Azospirillum brasilense is active with a range of aldehydes from C3 to C8, including glutaraldehyde (B144438) and benzaldehyde, besides its primary substrates. uniprot.org This promiscuity is a common feature of aldehyde dehydrogenases.

Structural Biology and Mechanistic Insights of Enzyme-Compound Interactions

Active Site Analysis and Cofactor Dependencies

The catalytic activity of enzymes that transform this compound is intrinsically linked to the specific architecture of their active sites and their dependence on cofactors.

4-Hydroxy-2-oxovalerate aldolase is a class II aldolase that requires a divalent metal cation for its activity. capes.gov.brgenome.jp The enzyme from Pseudomonas sp. CF600 is activated by Mn²⁺. uniprot.org Similarly, the aldolase from Thermus thermophilus shows the highest activity with Co²⁺, followed by Ni²⁺ and Mn²⁺. uniprot.org The crystal structure of these aldolases reveals a canonical TIM-barrel fold, a common structural motif in this enzyme superfamily. nih.gov The active site is located at the C-terminal end of the beta-barrel. In the proposed mechanism for the enzyme from Pseudomonas sp. CF600, the Mn²⁺ ion stabilizes the negative charge on the 2-carbonyl oxygen during the formation of the pyruvate (B1213749) enolate intermediate. ebi.ac.uk Key amino acid residues, such as His21 and Tyr291, are proposed to act as a base and a proton donor, respectively, in the catalytic cycle. ebi.ac.uk

2,5-Dioxopentanoate dehydrogenase belongs to the aldehyde dehydrogenase superfamily. These enzymes typically require a nicotinamide (B372718) cofactor, either NAD⁺ or NADP⁺. The enzyme from Saccharolobus solfataricus is specific for NADP⁺, while the isozyme from Azospirillum brasilense prefers NAD⁺ but can also use NADP⁺. nih.govuniprot.org The active site contains a conserved cysteine residue that acts as a nucleophile, attacking the carbonyl carbon of the aldehyde substrate. uniprot.org Another conserved residue, typically a glutamate (B1630785), acts as a general base to activate the cysteine. The binding of the NAD(P)⁺ cofactor is crucial for the catalytic cycle, which involves a hydride transfer from the substrate to the cofactor.

Protein Engineering for Enhanced Catalytic Activity

Protein engineering techniques, including rational design and directed evolution, have been employed to modify the properties of enzymes that act on this compound and related compounds, aiming to enhance their catalytic efficiency or alter their substrate specificity.

A notable example of rational design involves the 4-hydroxy-2-oxovalerate aldolase BphI from Burkholderia xenovorans. This enzyme is naturally stereospecific for the (4S)-isomer of 4-hydroxy-2-oxopentanoate. acs.orgnih.gov By modeling the active site based on its homolog DmpG, researchers identified key residues Leu-87 and Tyr-290 as determinants of stereoselectivity. nih.govacs.org Site-directed mutagenesis of these residues, specifically creating the double variants L87N/Y290F and L87W/Y290F, successfully inverted the stereoselectivity of the enzyme, making it specific for the (4R)-isomer of 4-hydroxy-2-oxoacids. acs.orgnih.gov This engineered enzyme retained significant catalytic activity, with only a ≤10-fold reduction in k_cat/K_m values for the aldol addition reaction. acs.org

In some bacteria, 4-hydroxy-2-oxovalerate aldolase forms a complex with an acetaldehyde (B116499) dehydrogenase, and this complex exhibits substrate channeling, where the acetaldehyde product of the aldolase is directly transferred to the dehydrogenase active site. qmul.ac.ukenzyme-database.org Protein engineering has been used to study and improve this channeling. For instance, a single A324G substitution in the aldolase from Thermus thermophilus (TTHB246) increased the channeling efficiency of the larger substrate propionaldehyde (B47417) to a level comparable to that of acetaldehyde. enzyme-database.org

For dehydrogenases, protein engineering has also been applied to enhance activity. In a study on the aldehyde dehydrogenase from Azospirillum brasilense (AbKGSADH), which has activity on substrates structurally similar to 2,5-dioxopentanoate, structure-based engineering was used to improve its catalytic efficiency towards the unnatural substrate 3-hydroxypropionaldehyde. nih.govkoreascience.kr By targeting the Arg281 residue, the R281Y variant showed a 2.5-fold improvement in catalytic efficiency. koreascience.kr Such strategies could be applied to enhance the activity of 2,5-dioxopentanoate dehydrogenase for biotechnological applications. microbiologyresearch.org

Synthetic Methodologies for 4,5 Dioxopentanoate and Its Derivatives

Chemical Synthesis Approaches for Research Applications

Chemical synthesis provides versatile and adaptable routes to 4,5-dioxopentanoate and its analogs, enabling the production of these compounds for detailed study and as building blocks in the synthesis of more complex molecules.

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and are instrumental in the preparation of dioxopentanoates. The Claisen condensation, in particular, is a powerful method for the synthesis of β-keto esters. libretexts.orgwikipedia.org This reaction involves the base-mediated self-condensation of an ester to form a β-keto ester. For the synthesis of a this compound precursor, a crossed Claisen condensation could be employed, reacting an appropriate ester enolate with an α-ketoester.

Another relevant method is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters from diesters. masterorganicchemistry.comlibretexts.orgwikipedia.orgorganic-chemistry.org While not directly producing the linear this compound, this reaction is vital for creating cyclic derivatives that can be valuable intermediates in various synthetic pathways. The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the second ester group, ultimately forming a five or six-membered ring. libretexts.org

Table 1: Comparison of Condensation Reactions for Dioxopentanoate Synthesis

| Reaction | Reactants | Product Type | Key Features |

| Claisen Condensation | Two ester molecules (or one ester and another carbonyl compound) | β-keto ester | Forms a new carbon-carbon bond; requires a strong base. wikipedia.org |

| Crossed Claisen Condensation | Two different esters | β-keto ester | One ester must be non-enolizable for good yields. |

| Dieckmann Condensation | A single diester molecule | Cyclic β-keto ester | Intramolecular reaction; forms stable 5- or 6-membered rings. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org |

A notable variation of the Blaise reaction has been developed for the synthesis of 3,5-dioxopentanoates, which are structural isomers of 4,5-dioxopentanoates. This method involves a zinc-mediated condensation of α-cyano ketones with ethyl bromoacetate. rsc.orgtue.nl The reaction proceeds preferentially through the Blaise pathway over the Reformatsky pathway due to the increased electrophilicity of the nitrile group upon complexation with zinc. rsc.orgtue.nl

An acidic workup of the reaction intermediate yields the desired 3,5-dioxopentanoates. rsc.orgtue.nl This methodology has been shown to be effective for a range of aromatic, heteroaromatic, and aliphatic α-cyano ketones, providing a regioselective and scalable route to these multifunctional compounds. rsc.orgtue.nl

Table 2: Examples of 3,5-Dioxopentanoates Synthesized via Blaise Reaction Variation

| α-Cyano Ketone Reactant | Product (3,5-Dioxopentanoate) | Yield (%) |

| Aromatic α-cyano ketone | Ethyl 3-oxo-3-phenyl-2-cyanopropanoate | 55-81 |

| Heteroaromatic α-cyano ketone | Ethyl 3-oxo-3-(thiophen-2-yl)-2-cyanopropanoate | 55-81 |

| Aliphatic α-cyano ketone | Ethyl 3-oxo-2-cyanobutanoate | 55-81 |

| Data synthesized from multiple sources rsc.orgtue.nl |

Dioxo compounds are valuable precursors in the synthesis of complex molecular architectures, including spirocycles. nih.govnih.gov The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a prominent method for constructing oxetane (B1205548) rings, which can be key components of spirocyclic systems. rsc.orgresearchgate.netmdpi.com

While direct examples using this compound are not prevalent, the principle can be extended. For instance, cyclic ketones can undergo Paternò–Büchi reactions with maleic acid derivatives to form functionalized spirocyclic oxetanes. rsc.org This highlights the potential of dioxopentanoates, with their multiple carbonyl functionalities, to participate in such cycloadditions, leading to diverse and complex spirocyclic structures. The reaction's utility in creating novel chemical entities for drug discovery and materials science is an area of active research. nih.gov

Biocatalytic and Chemoenzymatic Synthesis Strategies

Biocatalytic and chemoenzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for producing this compound and its derivatives. These approaches often proceed under mild conditions and can provide access to enantiomerically pure compounds.

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. rsc.orgnih.gov These biocatalysts have been extensively engineered to improve their activity, stability, and substrate scope, making them valuable tools for industrial chemical synthesis. rsc.orggoogle.com The reduction of a diketone, such as a precursor to this compound, can be achieved with high enantioselectivity using engineered KREDs. mdpi.com

For example, a γ-diketone reductase from Saccharomyces cerevisiae has been shown to catalyze the sequential reduction of 2,5-hexanedione (B30556) to (5S)-hydroxy-2-hexanone and subsequently to (2S,5S)-hexanediol with excellent stereoselectivity. mdpi.com By carefully selecting the KRED and reaction conditions, it is possible to control the reduction of one keto group in a dioxo compound selectively, which is a key step in producing chiral hydroxy-keto pentanoates from a this compound precursor. The use of co-factor regeneration systems is often employed to make these processes economically viable. nih.gov

Table 3: Properties of Engineered Ketoreductases in Asymmetric Ketone Reduction

| Enzyme Source | Substrate Type | Product | Key Advantage |

| Lactobacillus kefir | Prochiral ketones | Chiral alcohols | High enantioselectivity. nih.gov |

| Saccharomyces cerevisiae | γ-diketones | Chiral hydroxy-ketones and diols | High diastereo- and enantioselectivity. mdpi.com |

| Engineered KREDs | Various ketones | Enantioenriched alcohols | Improved activity, stability, and altered stereoselectivity. rsc.orggoogle.com |

The production of chemicals from renewable biomass resources is a key goal of green chemistry. Hemicellulose, a major component of lignocellulosic biomass, can be hydrolyzed to produce C5 sugars like xylose, which can then be converted to furfural. nih.govnih.gov Furfural is a versatile platform chemical that can be catalytically transformed into a variety of valuable compounds, including cyclopentanone (B42830). tue.nlrsc.orgutwente.nlmdpi.com

The synthesis of this compound could potentially be achieved through the oxidative cleavage of a suitable cyclopentanone derivative derived from furfural. Another important biomass-derived platform molecule is levulinic acid, which can be produced from the acid-catalyzed dehydration of C6 sugars. mdpi.comresearchgate.netrsc.orguantwerpen.beunina.it Levulinic acid, with its keto and carboxylic acid functionalities, serves as a starting point for a wide range of chemicals and could be a precursor for the synthesis of this compound through targeted oxidation or other transformations. The development of efficient catalytic systems for these conversions is an active area of research, aiming to create sustainable pathways to valuable chemicals. frontiersin.org

Multi-Step Synthesis with Isotopic Labeling for Tracer Studies

The use of this compound in metabolic tracer studies necessitates the introduction of isotopic labels, such as ¹³C or ¹⁴C, at specific atomic positions within the molecule. This allows for the tracking of the compound through various biochemical pathways. A multi-step chemical synthesis is required to achieve this, starting from simple, commercially available isotopically labeled precursors. The following sections detail a plausible synthetic route for the preparation of isotopically labeled this compound, designed for its application in tracer studies.

The synthetic strategy is centered around the key steps of forming a suitable precursor, followed by an oxidative cleavage to generate the desired dicarbonyl functionality. This methodology ensures precise control over the location of the isotopic label.

Detailed Synthetic Pathway

A feasible synthetic approach for isotopically labeled this compound begins with the synthesis of labeled levulinic acid, which is then converted to benzylidene levulinic acid, a precursor amenable to ozonolysis. The final step involves a reductive workup of the ozonide to yield the target molecule.

Step 1: Synthesis of Isotopically Labeled Levulinic Acid

The synthesis commences with a Friedel-Crafts-type reaction between succinic anhydride (B1165640) and an isotopically labeled acetylating agent, such as acetyl chloride or acetic anhydride. For instance, using [1,2-¹³C₂]acetyl chloride allows for the introduction of two ¹³C atoms into the resulting levulinic acid backbone.

Step 2: Condensation to Benzylidene Levulinic Acid

The isotopically labeled levulinic acid is then subjected to a condensation reaction with benzaldehyde. This reaction, typically carried out in the presence of a base like sodium acetate, forms the exocyclic double bond in benzylidene levulinic acid. This double bond is strategically introduced to be the site of the subsequent oxidative cleavage.

Step 3: Ozonolysis of Benzylidene Levulinic Acid

The pivotal step in this synthesis is the ozonolysis of the isotopically labeled benzylidene levulinic acid. wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com Ozone is bubbled through a solution of the alkene, typically in a solvent like dichloromethane (B109758) or methanol (B129727) at low temperatures (e.g., -78 °C), leading to the formation of an unstable primary ozonide, which rearranges to a more stable 1,2,4-trioxolane (B1211807) (ozonide). wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com

Step 4: Reductive Workup to Yield this compound

The final step is a reductive workup of the ozonide intermediate to afford the target this compound. wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com Common reducing agents for this transformation include dimethyl sulfide (B99878) (DMS) or zinc dust in acetic acid. libretexts.orgmasterorganicchemistry.com This step cleaves the ozonide and generates the two desired carbonyl groups without further oxidation of the aldehyde functionality. The choice of reductive workup is crucial to prevent the formation of the corresponding carboxylic acid.

The following interactive data table summarizes the proposed multi-step synthesis for isotopically labeled this compound.

| Step | Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product | Isotopic Label Position (Example) |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Succinic anhydride, [1,2-¹³C₂]Acetyl chloride | AlCl₃, Nitrobenzene | [4,5-¹³C₂]Levulinic acid | C4, C5 |

| 2 | Aldol (B89426) Condensation | [4,5-¹³C₂]Levulinic acid, Benzaldehyde | Sodium acetate, Acetic anhydride | [4,5-¹³C₂]Benzylidene levulinic acid | C4, C5 |

| 3 | Ozonolysis | [4,5-¹³C₂]Benzylidene levulinic acid | 1. O₃, CH₂Cl₂, -78 °C | [4,5-¹³C₂]Ozonide intermediate | C4, C5 |

| 4 | Reductive Workup | [4,5-¹³C₂]Ozonide intermediate | 2. Dimethyl sulfide (DMS) | [4,5-¹³C₂]this compound | C4, C5 |

Analytical Techniques for Research Profiling of 4,5 Dioxopentanoate

Method Development and Validation in Research Matrices

The development of reliable analytical methods is a prerequisite for obtaining accurate and reproducible research data. This process involves optimizing experimental conditions and validating the method's performance characteristics.

A reference standard is a highly purified compound used as a measurement benchmark in analytical chemistry. axios-research.com 4,5-Dioxopentanoic acid (also known as 4,5-dioxovaleric acid) is available commercially as a chemical standard. axios-research.comaxios-research.compharmaffiliates.com These standards are essential for:

Compound Identification: Confirming the identity of a substance in a sample by comparing its analytical properties (e.g., retention time in HPLC, mass spectrum in MS) to that of the pure standard.

Method Development and Validation: Establishing and verifying the performance of an analytical method, including its accuracy, precision, and linearity. axios-research.com

Quantitative Analysis: Creating calibration curves to accurately determine the concentration of 4,5-dioxopentanoate in unknown samples.

The availability of a well-characterized reference standard ensures the reliability and traceability of analytical results, which is fundamental for quality control in research. axios-research.com

Robustness and Reproducibility in Research Studies

The reliability of research findings concerning this compound is fundamentally dependent on the robustness and reproducibility of the analytical methods employed for its quantification and profiling. Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Reproducibility, on the other hand, is the ability of a method to yield consistent results across different laboratories, instruments, and analysts. Ensuring these qualities is critical for the validation of analytical data and for making meaningful comparisons between different research studies.

The validation of analytical methods is a systematic process that evaluates several performance characteristics. aoac.org For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard techniques for analyzing organic acids and carbonyl compounds like this compound, key validation parameters are assessed to establish robustness and reproducibility. vulcanchem.commdpi.com These parameters include precision, accuracy, linearity, and specificity.

Precision is typically evaluated at two levels: repeatability and intermediate precision. pensoft.net Repeatability (or intra-assay precision) assesses the consistency of results over a short period with the same analyst and instrument. pensoft.net Intermediate precision evaluates variations within a single laboratory, such as on different days or with different analysts or equipment. pensoft.net Precision is commonly expressed as the percent relative standard deviation (%RSD).

Robustness is determined by intentionally varying critical chromatographic parameters and observing the effect on the analytical results. pensoft.net Common variations include changes in the flow rate of the mobile phase, column temperature, and the composition of the mobile phase (e.g., pH, solvent ratio). pensoft.netpensoft.net The stability of the analytical solutions over time is also a key factor in ensuring robust and reproducible results. pensoft.netpensoft.net

The following tables present examples of the types of data generated during method validation studies to assess robustness and reproducibility. While data specific to this compound is not extensively published, the principles and acceptance criteria are well-established in analytical chemistry. The data shown is illustrative of the validation process for similar compounds analyzed by HPLC.

Table 1: Illustrative Data for Method Precision

This table demonstrates typical results for repeatability and intermediate precision analysis. The %RSD is calculated for the peak areas of multiple injections or preparations.

| Precision Type | Number of Samples/Injections | Analyte Concentration | Mean Peak Area | Standard Deviation | %RSD | Acceptance Criteria |

| Repeatability | 6 injections | 1 mg/mL | 1,254,321 | 15,051 | 1.2% | ≤ 2.0% pensoft.net |

| Intermediate Precision (Day 1 vs. Day 2) | 6 preparations | 2 mg/mL | 2,510,642 | 45,191 | 1.8% | ≤ 2.0% pensoft.net |

Table 2: Illustrative Data for Method Robustness

This table shows the effect of deliberate variations in chromatographic conditions on the measured outcome. The consistency of the results demonstrates the method's robustness.

| Parameter Varied | Variation | Retention Time (min) | Peak Area | % Change from Nominal |

| Flow Rate | 0.6 mL/min (-0.1) | 4.5 | 1,258,900 | +0.36% |

| (Nominal: 0.7 mL/min) | 0.8 mL/min (+0.1) | 3.9 | 1,249,500 | -0.38% |

| Column Temperature | 35 °C (-5 °C) | 4.3 | 1,251,200 | -0.25% |

| (Nominal: 40 °C) | 45 °C (+5 °C) | 4.1 | 1,256,700 | +0.19% |

In metabolomics studies, where complex biological samples are analyzed, ensuring reproducibility is particularly challenging but crucial. bham.ac.uk The use of standardized sample preparation protocols and internal standards helps to minimize variability. mdpi.comnih.gov Furthermore, multi-laboratory collaborative studies are the ultimate test of a method's reproducibility, establishing its transferability and reliability across different research settings. aoac.org The adoption of open science practices, including the publication of raw analytical data and detailed methodologies, can also significantly enhance the reproducibility of studies involving this compound.

Applications in Metabolic Engineering and Synthetic Biology

Design and Engineering of Novel Microbial Metabolic Pathways

Metabolic engineers have harnessed 4,5-dioxopentanoate as a key intermediate in the design of synthetic pathways that diverge from native, often less efficient, metabolic routes. These engineered pathways are crucial for expanding the substrate range of industrial microorganisms and improving the carbon efficiency of bioprocesses.

A significant challenge in industrial biotechnology is the efficient utilization of mixed carbon sources derived from lignocellulosic biomass, which is primarily composed of glucose, xylose, and arabinose. nih.govoup.com Microorganisms typically exhibit carbon catabolite repression (CCR), where the presence of a preferred carbon source like glucose prevents the metabolism of other sugars. nih.govoup.com To overcome this, synthetic pathways have been designed to channel alternative sugars into central metabolism, often via this compound.

Non-phosphorylative pathways, such as the Weimberg pathway, offer a more direct and atom-efficient route for converting certain sugars into central metabolites compared to traditional glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). frontiersin.orguef.fi These pathways are particularly attractive because they can reduce the number of reaction steps and avoid the loss of carbon as CO2. frontiersin.orguef.fi The compound this compound (also referred to as 2-keto-glutarate semialdehyde or 2,5-dioxovalerate) is a central intermediate in these engineered routes. researchgate.networldscientific.com

In Escherichia coli, a widely used model organism, the Weimberg pathway has been successfully engineered to convert D-xylose to 2-oxoglutarate via this compound. microbiologyresearch.org This pathway involves a series of enzymatic steps, as detailed in the table below.

| Enzyme | Abbreviation | Reaction Step |

| D-xylose dehydrogenase | XDH | D-xylose → D-xylonolactone |

| D-xylonolactonase | XL | D-xylonolactone → D-xylonate |

| D-xylonate dehydratase | XD | D-xylonate → 2-keto-3-deoxy-D-xylonate (KDX) |

| 2-keto-3-deoxy-D-xylonate dehydratase | KdxD | KDX → 2,5-dioxopentanoate (B1259413) |

| 2,5-dioxopentanoate dehydrogenase | DPDH | 2,5-dioxopentanoate → 2-oxoglutarate |

Table 1: Key enzymes in the engineered Weimberg pathway for D-xylose utilization. nih.govmicrobiologyresearch.org

The final step, the oxidation of 2,5-dioxopentanoate to 2-oxoglutarate, is catalyzed by an enzyme like ketoglutarate semialdehyde dehydrogenase (KGSADH). frontiersin.orgresearchgate.net The implementation of these non-phosphorylative pathways can equip microbial cells with new capabilities for assimilating C5 sugars alongside C6 sugars, enhancing their metabolic versatility. nih.gov

Production of Bio-based Chemicals via this compound Intermediates

The strategic position of this compound in these engineered pathways makes it a valuable precursor for the biosynthesis of various commodity and specialty chemicals. By introducing specific downstream enzymes, the metabolic flux can be directed from this compound towards a desired product.

1,4-Butanediol (B3395766) (1,4-BDO) is a large-volume commodity chemical used in the production of polymers, solvents, and fine chemicals. tandfonline.com Bio-based production of 1,4-BDO from renewable feedstocks is an attractive alternative to petroleum-based synthesis. Engineered metabolic pathways have been developed that utilize this compound as a key intermediate. mdpi.comgoogle.com

In one such pathway, lignocellulosic sugars like D-xylose, L-arabinose, and D-galacturonate are converted to a common pool of this compound through non-phosphorylative metabolism. imperial.ac.ukgoogle.com This intermediate is then converted to 1,4-BDO in two subsequent enzymatic steps:

Decarboxylation: A 2-ketoacid decarboxylase (KDC) converts 2,5-dioxopentanoate into butanedial. google.comnih.gov

Reduction: An alcohol dehydrogenase (ADH) reduces butanedial to 1,4-BDO. google.comnih.gov

This synthetic route, which bypasses the native tricarboxylic acid (TCA) cycle, has been shown to be highly efficient. mdpi.comnih.gov Research has demonstrated the production of 1,4-BDO from various sugars using this pathway in E. coli, with significant titers achieved in bioreactor fermentations. nih.gov

| Feedstock | Production Titer (g/L) |

| D-xylose | 12 |

| L-arabinose | 15.6 |

| D-galacturonate | 16.5 |

Table 2: Production of 1,4-BDO from different lignocellulosic sugars via a this compound intermediate pathway in engineered E. coli. nih.gov

2-Oxoglutarate (α-ketoglutarate) is a vital intermediate in the TCA cycle and a precursor for the biosynthesis of several amino acids, including glutamate (B1630785). frontiersin.org The engineered Weimberg pathway provides a direct, non-phosphorylative route to synthesize 2-oxoglutarate from C5 sugars, bypassing the complexities of the PPP and TCA cycle. frontiersin.orgmicrobiologyresearch.org

The pathway proceeds through the enzymatic conversion of D-xylose or L-arabinose to 2,5-dioxopentanoate, which is then oxidized to 2-oxoglutarate by 2,5-dioxopentanoate dehydrogenase (also known as 2-oxoglutarate semialdehyde dehydrogenase). researchgate.netmicrobiologyresearch.orgmodelseed.org This has been demonstrated in model organisms like E. coli and Corynebacterium glutamicum. frontiersin.org This strategy is particularly useful for producing chemicals derived from 2-oxoglutarate. For example, growth-coupled production of 1,4-BDO has been designed by disrupting the native TCA cycle (via deletion of the icd gene for isocitrate dehydrogenase) and introducing the non-phosphorylative pathway as an alternative route to produce 2-oxoglutarate, which is then funneled toward the target product. mdpi.com This rewiring links cell growth directly to the function of the synthetic pathway, creating a powerful selection pressure for high productivity. mdpi.com

Future Research Directions and Unexplored Aspects

Emerging Roles of 4,5-Dioxopentanoate in Diverse Biological Systems

The biological functions of this compound are still emerging, presenting a rich field for future investigation. As a dioxo monocarboxylic acid, its structure suggests potential involvement as an intermediate in various metabolic pathways. nih.gov Research is needed to explore its presence and function across a range of organisms, from microbes to plants and algae.

Microbial Metabolism: The metabolic diversity of microorganisms makes them a prime area for discovering novel pathways involving this compound. Microbes are known to transform a vast array of organic compounds, and it is plausible that this compound plays a role as a substrate, intermediate, or product in bacterial or fungal metabolic routes. nih.govresearchgate.net Future studies could focus on screening microbial cultures for the production or degradation of this compound to identify the enzymes and genes involved.

Plant and Algal Biochemistry: Plants and algae produce a vast array of secondary metabolites and possess unique metabolic pathways. nih.govresearchgate.netnih.gov Investigating the potential role of this compound in these organisms could reveal its involvement in processes such as growth, development, or stress response. researchgate.net Given that certain organic acids released by plants can influence algal growth, exploring the ecological role of this compound as a potential allelochemical is a promising avenue of research. researchgate.net

Advanced Methodological Development for Compound Analysis and Pathway Interrogation

Progress in understanding this compound is intrinsically linked to the development of advanced analytical methods for its sensitive and specific detection in complex biological matrices.

Chromatography and Mass Spectrometry: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental for separating metabolites from intricate biological samples. nih.govfao.orgcolumbia.edu When coupled with Mass Spectrometry (MS), these methods (LC-MS and GC-MS) provide high-resolution separation and accurate mass measurements, enabling the precise identification and quantification of this compound. nih.govresearchgate.net Future work should focus on optimizing sample preparation and chromatographic conditions to enhance detection limits and throughput. nih.gov

Biosensor Technology: A significant area for future development is the creation of biosensors for the real-time monitoring of this compound. These devices could utilize biological recognition elements, such as enzymes or antibodies, that specifically bind to the compound. nih.govmdpi.com Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, also offer a promising alternative to antibodies due to their ease of synthesis and modification. mdpi.com The development of electrochemical or optical biosensors would enable rapid and selective analysis, which is crucial for interrogating dynamic changes in metabolic pathways. nih.govnih.govresearchgate.net

| Analytical Technique | Principle of Operation | Future Application for this compound Analysis |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov | High-resolution separation and quantification of this compound in biological extracts. nih.gov |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. fao.org | Analysis of derivatized, volatile forms of this compound for specific applications. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. researchgate.netgovinfo.gov | Unambiguous identification based on exact mass and fragmentation patterns, especially when coupled with chromatography (LC-MS/GC-MS). nih.gov |

| Biosensors | Utilize a biological recognition element (e.g., enzyme, antibody, aptamer) coupled to a transducer to detect a specific analyte. nih.govmdpi.com | Development of novel sensors for rapid, selective, and real-time detection of this compound in various samples. nih.gov |

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

A systems biology approach, integrating various "omics" datasets, is essential for a holistic understanding of the metabolic context of this compound. mdpi.comnih.govnih.gov This involves combining information from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's function.

Linking Metabolites to Genes: Metabolomics allows for the detection and quantification of this compound in different biological states. By correlating these metabolomic profiles with genomic data, researchers can identify genes and gene clusters that are associated with the compound's synthesis or degradation. nih.govvtt.firsc.org This integrated approach is powerful for discovering novel metabolic pathways and the enzymes that catalyze their reactions. rsc.org

Modeling Metabolic Networks: The integration of multi-omics data provides the foundation for building genome-scale metabolic models (GEMs). mdpi.com These computational models can simulate metabolic fluxes and predict how perturbations, such as genetic mutations or environmental changes, affect the levels of metabolites like this compound. By incorporating transcriptomic and proteomic data, these models can be refined to more accurately reflect the dynamic state of the cell. nih.govnih.govmdpi.com This systems-level perspective is crucial for understanding how this compound is integrated within the broader metabolic network of an organism. embl.de

Q & A

Basic Research Questions

Q. How can researchers ensure the reproducibility of 4,5-Dioxopentanoate synthesis and characterization?

- Methodological Answer : Reproducibility requires meticulous documentation of synthetic protocols (e.g., reaction conditions, catalysts, purification steps) and comprehensive characterization using techniques like NMR, mass spectrometry (MS), and IR spectroscopy. For novel compounds, provide purity assessments (e.g., HPLC) and crystallographic data if available. Experimental details should align with guidelines for transparent reporting, such as including step-by-step procedures in the main text or supplementary materials .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for sensitivity and specificity in complex samples. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy. Validate methods using spike-recovery experiments and cross-check with orthogonal techniques like gas chromatography (GC-MS) to address matrix effects .

Advanced Research Questions

Q. How should metabolomics studies be designed to elucidate this compound's role in D-amino acid metabolism?

- Methodological Answer : Employ a multi-omics approach integrating metabolomic, proteomic, and transcriptomic data. Use controlled in vivo/in vitro models (e.g., knockout organisms) to isolate metabolic pathways. Apply the PICOT framework to structure the research question, specifying Population (e.g., specific cell lines), Intervention (e.g., metabolite supplementation), Comparison (wild-type vs. mutant), Outcome (pathway flux changes), and Timeframe (acute vs. chronic exposure) .

Q. What strategies resolve contradictions in this compound's biochemical activity across experimental models?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., pH, temperature, cofactors). Replicate studies under standardized conditions and perform sensitivity analyses. Use Bayesian statistics to quantify uncertainty and assess whether discrepancies arise from methodological heterogeneity or intrinsic compound behavior .

Q. How can multi-omics data integration improve cross-platform comparability for this compound research?

- Methodological Answer : Normalize datasets using shared reference standards (e.g., NIST-certified metabolites) and apply batch-correction algorithms. Use pathway enrichment tools (e.g., KEGG, Reactome) to contextualize findings. Validate hypotheses with targeted assays, such as isotopic tracing to track carbon flux in metabolic networks .

Q. What validation steps are critical when combining in silico models with experimental data for this compound?

- Methodological Answer : Cross-validate computational predictions (e.g., molecular dynamics simulations, QSAR models) with experimental kinetics (e.g., enzyme inhibition assays) and stability tests (e.g., accelerated degradation studies). Report confidence intervals and uncertainty metrics to highlight model limitations .

Guidelines for Data Presentation and Analysis

- Contradictory Results : Address inconsistencies by revisiting raw data, re-analyzing statistical assumptions, and consulting domain-specific literature. Transparently report limitations in methodology or instrumentation .

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., MetaboLights) and providing metadata aligned with MIAME or MIAPE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。